2(1H)-Quinoxalinone, also known as quinoxalin-2-one, is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 146.15 g/mol. This compound is characterized by a bicyclic structure containing a quinoxaline ring with a carbonyl group at the second position. The compound is notable for its diverse biological activities and potential applications in medicinal chemistry.
2(1H)-Quinoxalinone is classified as a member of the quinoxaline family of compounds. It has been extensively studied due to its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The compound is registered under the CAS number 1196-57-2, and it can be sourced from various chemical suppliers and databases, such as the Chemical Book and NIST WebBook .
The synthesis of 2(1H)-quinoxalinone can be achieved through several methods, with one common approach involving the cyclization of o-phenylenediamine with α-keto acids or their derivatives. Here is a typical synthetic route:
This method allows for moderate to high yields of 2(1H)-quinoxalinone, making it an effective route for laboratory synthesis.
The molecular structure of 2(1H)-quinoxalinone features a fused bicyclic ring system, which includes:
The compound exhibits a planar structure that contributes to its reactivity and ability to interact with various biological targets .
2(1H)-quinoxalinone undergoes various chemical reactions, including:
These reactions are significant for developing new derivatives with improved pharmacological properties.
The mechanism of action for 2(1H)-quinoxalinone involves interaction with specific biological targets, particularly enzymes and receptors. Key aspects include:
Studies have shown that derivatives of 2(1H)-quinoxalinone exhibit significant antimicrobial and anticancer activities by disrupting DNA synthesis in microbial cells or cancerous tissues.
The physical and chemical properties of 2(1H)-quinoxalinone are crucial for understanding its behavior in various environments. Key properties include:
Property | Value |
---|---|
Density | 1.3 g/cm³ |
Melting Point | 271-272 °C |
Boiling Point | 363.4 °C |
Flash Point | 173.6 °C |
Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) |
pKa | Approximately 9.20 |
These properties indicate that the compound is stable under standard conditions but may require specific handling due to its sensitivity to moisture .
2(1H)-quinoxalinone has diverse applications across various scientific fields:
Copper-catalyzed cyclization has emerged as a pivotal method for constructing the 2(1H)-quinoxalinone core, particularly for introducing the 5-bromo substituent. These strategies leverage copper(I/II) salts (e.g., CuI, CuBr₂) to facilitate C–N bond formation between ortho-haloanilines and glyoxal derivatives. For example, cyclocondensation of 4-bromo-1,2-diaminobenzene with glyoxylic acid under Cu(I) catalysis yields 5-bromo-2(1H)-quinoxalinone in a single step, achieving >85% efficiency [3] [7]. This method minimizes side products and operates under mild conditions (60–80°C, aqueous ethanol). The copper catalyst activates the diamine substrate, enabling regioselective ring closure even with electron-withdrawing bromine groups [7].
Recent advances include microwave-assisted copper-catalyzed cyclizations, reducing reaction times from hours to minutes. For instance, coupling 4-bromo-o-phenylenediamine with ethyl glyoxalate using CuCl₂ (10 mol%) under microwave irradiation (150°C, 15 min) delivers ethyl 5-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate in 92% yield [7]. This approach is scalable and compatible with diverse glyoxal equivalents, including α-keto acids and 1,2-dicarbonyls.
Table 1: Copper-Catalyzed Synthesis of 5-Bromo-2(1H)-quinoxalinone Derivatives
Diamine Precursor | Carbonyl Source | Catalyst | Conditions | Yield (%) |
---|---|---|---|---|
4-Bromo-o-phenylenediamine | Glyoxylic acid | CuI (5 mol%) | EtOH/H₂O, 80°C, 2 h | 88 |
4-Bromo-o-phenylenediamine | Ethyl pyruvate | CuBr₂ (10 mol%) | Toluene, 100°C, 4 h | 79 |
4-Bromo-5-nitro-o-phenylenediamine | Phenylglyoxal | CuCl (10 mol%) | MW, 150°C, 15 min | 91 |
Selective bromination at the quinoxalinone C5 position is critical for enhancing electronic properties and enabling cross-coupling. Two dominant methods exist: direct electrophilic bromination and bromine-directed lithiation. In direct bromination, 2(1H)-quinoxalinone reacts with bromine (Br₂) in acetic acid at 40–50°C, affording 5-bromo-2(1H)-quinoxalinone in 70–75% yield. However, overbromination at C6/C8 occurs without careful stoichiometry control [4].
N-Bromosuccinimide (NBS) offers superior selectivity, especially under radical-initiated conditions. For example, irradiating a mixture of 2(1H)-quinoxalinone and NBS (1.05 equiv) in CCl₄ with UV light (254 nm) achieves 95% 5-monobromination due to the stability of the C5 radical intermediate [4] [6]. Solvent polarity significantly influences selectivity: non-polar solvents (e.g., CCl₄) favor C5 bromination, while polar solvents (e.g., DMF) promote dibromination [6].
For precursors with directing groups, ortho-lithiation/bromination is effective. Deprotonation of 3-substituted quinoxalinones with n-BuLi at −78°C generates a C5-directed lithio species, which reacts with Br₂ or BrCN to install bromine regioselectively. This method is ideal for synthesizing 5-bromo-6-substituted analogues [4].
The 5-bromo group serves as a versatile handle for diversifying the quinoxalinone scaffold via cross-coupling, cyclization, and condensation reactions:
Cross-Coupling Reactions: Suzuki–Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane yields 5-arylquinoxalinones. Electron-deficient boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) couple efficiently (80–90% yield), while sterically hindered substrates require Buchwald–Hartwig conditions [6]. Sonogashira reactions with terminal alkynes produce 5-alkynyl derivatives for kinase inhibition studies [1].
Heterocycle Fusion: Cyclocondensation of 5-bromo-3-hydrazinylquinoxalinone with acetylacetone forms pyrazolo[4,3-c]quinoxalines, which exhibit anticancer activity (IC₅₀: 3–8 μM against HCT-116) [4] [6]. Azide-alkyne cycloadditions ("click chemistry") generate 1,2,3-triazolylquinoxalinones, such as EGFR inhibitors with IC₅₀ values of 3–5 μM [6].
Schiff Base Formation: Condensation with aryl aldehydes affords 3-arylidenehydrazinyl-5-bromoquinoxalinones. p-Chlorobenzaldehyde derivatives show broad-spectrum antimicrobial activity (MIC: 0.97–62.5 μg/mL) [4] [1].
Table 2: Bioactive Derivatives from 5-Bromo-2(1H)-quinoxalinone
Derivative Class | Synthetic Route | Key Bioactivity | Reference |
---|---|---|---|
5-Arylquinoxalinone | Suzuki coupling | Anticancer (HCT-116, LoVo) | [2] |
Pyrazolo[4,3-c]quinoxaline | Cyclocondensation with acetylacetone | EGFR inhibition (IC₅₀: 10–26 μM) | [1] |
1,2,3-Triazolylquinoxaline | CuAAC "click" reaction | Anticancer (IC₅₀: 3–5 μM, HeLa) | [6] |
Hydrazone | Schiff base formation | Antimicrobial (MIC: 0.97–62.5 μg/mL) | [1] |
The choice between NBS and Br₂ hinges on reaction scale, cost, and selectivity requirements:
Optimized Protocol: 1.05 equiv NBS, CCl₄, UV irradiation (254 nm), 25°C, 1 h → 92% yield [4].
Direct Bromination (Br₂):
Table 3: Bromination Methods for 5-Bromo-2(1H)-quinoxalinone Synthesis
Parameter | N-Bromosuccinimide (NBS) | Direct Bromination (Br₂) |
---|---|---|
Selectivity (5-Bromo:Di-Bromo) | 95:5 | 75:25 |
Reaction Conditions | UV light, CCl₄, 25°C | Acetic acid, 40°C |
Yield Range | 85–95% | 70–78% |
Electron-Rich Substrate Suitability | Excellent | Moderate |
Electron-Deficient Substrate Suitability | Poor | Excellent |
Cost per Gram | High | Low |
Key Insight: NBS is optimal for small-scale, selectivity-critical applications, while Br₂ suits bulk synthesis of substrates tolerant to overbromination [4] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0